molecular formula C14H6Br4N2S B14499668 2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole CAS No. 64131-72-2

2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole

Cat. No.: B14499668
CAS No.: 64131-72-2
M. Wt: 553.9 g/mol
InChI Key: COOJRZNGYRBUGD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole: is a heterocyclic compound that contains both bromine and sulfur atoms. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,4-Tetrabromodiphenyl ether
  • 2,3,4-Tribromophenyl 2-bromophenyl sulfone

Uniqueness

2-(2-Bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

64131-72-2

Molecular Formula

C14H6Br4N2S

Molecular Weight

553.9 g/mol

IUPAC Name

2-(2-bromophenyl)-5-(2,3,4-tribromophenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C14H6Br4N2S/c15-9-4-2-1-3-7(9)13-19-20-14(21-13)8-5-6-10(16)12(18)11(8)17/h1-6H

InChI Key

COOJRZNGYRBUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)C3=C(C(=C(C=C3)Br)Br)Br)Br

Origin of Product

United States

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